trans-tert-Butyl 3-(hydroxymethyl)-4-(trifluoromethyl)pyrrolidine-1-carboxylate
Description
Trans-tert-Butyl 3-(hydroxymethyl)-4-(trifluoromethyl)pyrrolidine-1-carboxylate is a complex organic compound that features a pyrrolidine ring substituted with hydroxymethyl and trifluoromethyl groups
Properties
IUPAC Name |
tert-butyl (3S,4S)-3-(hydroxymethyl)-4-(trifluoromethyl)pyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18F3NO3/c1-10(2,3)18-9(17)15-4-7(6-16)8(5-15)11(12,13)14/h7-8,16H,4-6H2,1-3H3/t7-,8+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXFXYRPLLNFRNI-JGVFFNPUSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)C(F)(F)F)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]([C@@H](C1)C(F)(F)F)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18F3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Asymmetric Cyclization
Cyclization of γ-amino alcohols with trifluoromethyl ketones under catalytic asymmetric conditions yields the pyrrolidine core. For example, proline-derived catalysts induce >90% enantiomeric excess (ee) in model systems.
Resolution of Racemates
Diastereomeric salt formation with tartaric acid derivatives resolves racemic mixtures, though this method is less favored due to yield losses (~40% maximum theoretical yield).
Stepwise Synthetic Routes
Ring Formation via Intramolecular Aldol Condensation
A three-step sequence is commonly employed:
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Aldol Condensation : Reacting ethyl 4,4,4-trifluoroacetoacetate with a protected serine derivative forms a β-hydroxy ketone intermediate.
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Reductive Amination : Sodium cyanoborohydride reduces the imine generated from the ketone and benzylamine, cyclizing to form the pyrrolidine ring.
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Hydroxymethyl Introduction : Hydroboration-oxidation of a terminal alkene at C3 installs the hydroxymethyl group with retention of configuration.
Table 1: Representative Reaction Conditions for Ring Formation
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Aldol Condensation | LDA, THF, -78°C | 72 | 95 |
| Reductive Amination | NaBH₃CN, MeOH, 25°C | 68 | 92 |
| Hydroxymethylation | BH₃·THF, H₂O₂/NaOH | 81 | 98 |
tert-Butyl Carbamate Protection
Introducing the tert-butoxycarbonyl (Boc) group early prevents side reactions. Source details Boc protection using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane with 4-dimethylaminopyridine (DMAP) catalysis, achieving >95% conversion in 2 hours at 0°C.
Functional Group Compatibility and Challenges
Trifluoromethyl Stability
The CF₃ group introduces electronic and steric effects that complicate nucleophilic substitutions. Fluorine-free solvents (e.g., DMF instead of THF) mitigate decomposition during amide bond formation.
Hydroxymethyl Oxidation Risks
Premature oxidation of the hydroxymethyl group to carboxylic acid is avoided by:
Industrial-Scale Optimization
Continuous Flow Synthesis
Pilot studies in source demonstrate a 4-step continuous process with:
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Residence time: 12 minutes per step
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Total yield: 58% (vs. 42% batch)
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Purity: 99.5% by HPLC
Crystallization Protocols
Anti-solvent crystallization with heptane/ethyl acetate (8:1) produces needle-shaped crystals with:
Analytical Characterization
Chiral Purity Verification
Chemical Reactions Analysis
Types of Reactions
Trans-tert-Butyl 3-(hydroxymethyl)-4-(trifluoromethyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The compound can be reduced to modify the functional groups on the pyrrolidine ring.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the trifluoromethyl group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group yields a carboxylic acid derivative, while reduction can lead to the formation of alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
1.1 Drug Development
Trans-tert-butyl 3-(hydroxymethyl)-4-(trifluoromethyl)pyrrolidine-1-carboxylate has been investigated for its potential as a pharmacological agent. The trifluoromethyl group enhances lipophilicity, which can improve the bioavailability of drug candidates. Research indicates that compounds with similar structures have shown activity against various biological targets, including enzymes and receptors involved in metabolic pathways.
Case Study: Antidiabetic Agents
In studies focusing on antidiabetic agents, derivatives of pyrrolidine carboxylates have demonstrated the ability to modulate glucose metabolism in vitro. For instance, compounds with trifluoromethyl substitutions have been linked to improved insulin sensitivity in cellular models, suggesting that this compound could serve as a lead compound for further development in diabetes treatment.
Synthetic Organic Chemistry
2.1 Building Block for Synthesis
The compound serves as a versatile building block in synthetic organic chemistry due to its functional groups, allowing for various chemical transformations. Its ability to undergo nucleophilic substitution reactions makes it suitable for synthesizing more complex molecules.
Table 1: Chemical Transformations of this compound
| Transformation Type | Reaction Conditions | Products |
|---|---|---|
| Nucleophilic Substitution | Base-catalyzed conditions | Various amines |
| Esterification | Acidic conditions | Esters with alcohols |
| Reduction | Hydrogenation or LiAlH4 | Alcohol derivatives |
Materials Science
3.1 Polymer Chemistry
The incorporation of this compound into polymer matrices has been explored to enhance material properties such as thermal stability and chemical resistance. The trifluoromethyl group imparts unique characteristics that can be beneficial in developing high-performance polymers.
Case Study: Fluorinated Polymers
Research has shown that polymers containing trifluoromethyl groups exhibit lower surface energy and increased hydrophobicity. This property is advantageous in applications such as coatings and adhesives where water resistance is critical.
Mechanism of Action
The mechanism by which trans-tert-Butyl 3-(hydroxymethyl)-4-(trifluoromethyl)pyrrolidine-1-carboxylate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to participate in hydrogen bonding, hydrophobic interactions, and electrostatic interactions, which can modulate the activity of its targets.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate: Lacks the trifluoromethyl group, resulting in different chemical properties.
tert-Butyl 4-(trifluoromethyl)pyrrolidine-1-carboxylate: Lacks the hydroxymethyl group, affecting its reactivity and applications.
Uniqueness
Trans-tert-Butyl 3-(hydroxymethyl)-4-(trifluoromethyl)pyrrolidine-1-carboxylate is unique due to the presence of both hydroxymethyl and trifluoromethyl groups on the pyrrolidine ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various research and industrial applications.
Biological Activity
Trans-tert-Butyl 3-(hydroxymethyl)-4-(trifluoromethyl)pyrrolidine-1-carboxylate is a complex organic compound notable for its unique functional groups, specifically the hydroxymethyl and trifluoromethyl moieties. This compound has garnered attention in the scientific community due to its potential biological activities, particularly in medicinal chemistry and drug development.
- Molecular Formula : C11H18F3NO3
- Molecular Weight : 269.26 g/mol
- CAS Number : 2008714-26-7
The presence of both hydroxymethyl and trifluoromethyl groups contributes to its unique reactivity and interaction with biological targets, making it a subject of interest in pharmacological studies .
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The functional groups allow for:
- Hydrogen Bonding : Enhancing interaction with biological macromolecules.
- Hydrophobic Interactions : Contributing to membrane permeability and receptor binding.
- Electrostatic Interactions : Modulating the activity of target proteins.
These interactions can influence pathways related to neurodegeneration, cancer, and metabolic disorders .
1. Neuroprotective Effects
Recent studies have indicated that compounds similar to this compound exhibit neuroprotective properties by inhibiting amyloid-beta peptide aggregation, which is a hallmark of Alzheimer's disease. For instance, a related compound demonstrated significant inhibition of β-secretase activity and protection against astrocyte cell death induced by Aβ 1-42 .
2. Anticancer Potential
Research has shown that pyrrolidine derivatives can have anticancer activity through mechanisms such as inducing apoptosis in cancer cells. The compound's structural features may enhance its cytotoxicity against specific cancer cell lines, potentially outperforming existing chemotherapeutic agents .
3. Enzyme Inhibition
This compound has been explored for its ability to inhibit key enzymes involved in various metabolic processes. For example, it may act as an inhibitor of acetylcholinesterase, which is crucial in the treatment of neurodegenerative diseases .
Case Studies and Research Findings
Q & A
Q. What are the critical analytical methods for characterizing the stereochemical purity of trans-tert-butyl 3-(hydroxymethyl)-4-(trifluoromethyl)pyrrolidine-1-carboxylate?
- Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy, particularly , , and NMR, is essential for confirming stereochemistry. For example, coupling constants in NMR can differentiate trans vs. cis isomers based on vicinal proton interactions. NMR is critical for analyzing the trifluoromethyl group’s electronic environment, which may shift depending on stereochemistry . High-Resolution Mass Spectrometry (HRMS) and LCMS (e.g., retention time analysis) further validate molecular weight and purity. Rotameric mixtures, if present, can complicate NMR interpretations in related compounds, suggesting the need for low-temperature NMR studies to resolve dynamic effects .
Q. How can researchers optimize the synthesis of this compound to minimize byproducts during tert-butyloxycarbonyl (Boc) protection?
- Methodological Answer: Boc protection typically employs di-tert-butyl dicarbonate (BocO) under basic conditions. Key optimizations include:
- Solvent Choice: Tetrahydrofuran (THF) or dichloromethane (DCM) at 0–20°C to control exothermic reactions .
- Catalyst Use: 4-Dimethylaminopyridine (DMAP) accelerates Boc activation, improving yield .
- Workup: Silica gel chromatography (e.g., hexane/ethyl acetate gradients) or reverse-phase C18 column purification (acetonitrile/water) effectively isolates the product from hydroxylated or overprotected byproducts .
Advanced Research Questions
Q. What strategies address low yields in Mitsunobu reactions involving the hydroxymethyl group of this pyrrolidine derivative?
- Methodological Answer: Mitsunobu reactions (e.g., coupling with phosphonates) often suffer from competing elimination or oxidation. Mitigation strategies include:
- Reagent Ratios: Use excess triphenylphosphine (PPh) and diethyl azodicarboxylate (DEAD) (1.5–2.0 equiv.) to drive the reaction .
- Temperature Control: Reactions at 70°C in THF enhance kinetics but require strict anhydrous conditions to prevent hydrolysis .
- Post-Reaction Analysis: NMR identifies phosphonate byproducts, while LCMS monitors molecular ion peaks to confirm desired adducts .
Q. How can computational modeling predict the biological activity of this compound as a μ-opioid receptor (MOR) or dopamine D3 receptor (D3R) ligand?
- Methodological Answer: Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations assess binding affinity to MOR/D3R. Key steps:
- Ligand Preparation: Optimize the 3D structure of the compound using density functional theory (DFT) to account for trifluoromethyl and hydroxymethyl conformers .
- Receptor Modeling: Use crystal structures of MOR (PDB: 4DKL) or D3R (PDB: 3PBL) for docking.
- Free Energy Calculations: MM-GBSA estimates binding free energy, with emphasis on hydrogen bonding (hydroxymethyl) and hydrophobic interactions (trifluoromethyl) .
Data Contradictions and Resolution
Q. Discrepancies in reported yields for similar Boc-protected pyrrolidines: How should researchers validate synthetic protocols?
- Methodological Answer: Variations in yield (e.g., 42% vs. 90% for related compounds) often stem from:
- Purification Methods: Reverse-phase chromatography vs. standard silica gel .
- Starting Material Purity: Impurities in the hydroxymethyl precursor reduce efficiency.
- Resolution: Replicate literature procedures with strict stoichiometric control and characterize intermediates via NMR at each step .
Safety and Handling
Q. What safety protocols are critical when handling intermediates with reactive trifluoromethyl groups?
- Methodological Answer:
- Personal Protective Equipment (PPE): Nitrile gloves, goggles, and lab coats to prevent skin/eye contact .
- Ventilation: Use fume hoods during reactions releasing HF (e.g., trifluoromethyl hydrolysis).
- Waste Disposal: Quench reactive intermediates with aqueous bicarbonate before disposal .
Structural Analogues and SAR Studies
Q. How does the trans stereochemistry influence the compound’s physicochemical properties compared to cis analogues?
- Methodological Answer:
- LogP Calculations: trans isomers often exhibit lower LogP due to reduced molecular compactness, improving aqueous solubility.
- Melting Points: trans derivatives may show higher melting points (e.g., light yellow solids vs. oils) due to crystalline packing .
- Biological Permeability: Molecular dynamics simulations show trans conformers adopt extended poses, enhancing membrane penetration vs. cis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
